molecular formula C11H8O3 B1284421 1-Benzoxepine-4-carboxylic acid CAS No. 923169-40-8

1-Benzoxepine-4-carboxylic acid

Cat. No. B1284421
CAS RN: 923169-40-8
M. Wt: 188.18 g/mol
InChI Key: YUXCMLDLILCXJV-UHFFFAOYSA-N
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Description

1-Benzoxepine-4-carboxylic acid (1-BOC) is a heterocyclic organic compound that belongs to the class of benzoxepines. It is a versatile compound that has a wide range of applications in the fields of synthetic organic chemistry, biochemistry and pharmaceuticals. It is commonly used as a reagent in the synthesis of various organic compounds and drugs. It is also used as a catalyst in the enzymatic reactions of proteins and other biomolecules.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of 1-Benzoxepine Derivatives: 1-Benzoxepine derivatives can be synthesized through a cationic palladium-catalyzed [5 + 2] annulation reaction, involving the intramolecular nucleophilic addition to ketones (Yu & Lu, 2011).
  • Formation of Natural Compounds: Synthesis of naturally occurring 3-methyl-2,5-dihydro-1-benzoxepin carboxylic acids, such as radulanin E, using Stille coupling followed by Mitsunobu cyclization (Yamaguchi et al., 2005).

Material Science and Chemistry Applications

  • Electrochemical Studies: Voltammetric determination of the pKa of various acids in polar aprotic solvents using 1,4-benzoquinone demonstrates the potential of benzoxepine derivatives in analytical applications (Kim, Chung, & Kim, 2001).
  • Polymer Modification: Benzocaine-modified maleic anhydride-cyclohexyl-1,3-dioxepin copolymer preparation illustrates the use of benzoxepine derivatives in creating new synthetic polycarboxylic compounds (Uglea et al., 1993).

Advanced Synthetic Techniques

  • Creation of Atropisomeric Compounds: The synthesis of dicarboxylic acid as a structurally rigid member of the atropisomeric 1-arylpyrrole family demonstrates advanced synthetic techniques in the realm of benzoxepine derivatives (Faigl et al., 2010).
  • Dimensional Molecular Assembly: Studies on benzazepine derivatives in a reaction pathway leading to a benzazepine carboxylic acid, revealing hydrogen-bonded assembly in multiple dimensions, highlight the structural versatility of these compounds (Guerrero et al., 2014).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Biochemical Analysis

Biochemical Properties

1-Benzoxepine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with benzodiazepine receptors, which are involved in the modulation of the GABA (gamma-aminobutyric acid) neurotransmitter system . This interaction can lead to sedative and hypnotic effects. Additionally, this compound may inhibit or activate certain enzymes, influencing various metabolic pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of GABA receptors, leading to changes in neuronal chloride ion flux . This modulation can result in sedative, anxiolytic, and anticonvulsant effects. Furthermore, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to benzodiazepine receptors, which are coupled with GABA receptors in the central nervous system . This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. Additionally, this compound may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects may diminish due to degradation . Long-term exposure to the compound may lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit sedative and anxiolytic effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic effect. Toxicity studies have shown that excessive doses of this compound can cause adverse effects on the central nervous system and other organs.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it may inhibit enzymes involved in the synthesis of neurotransmitters, leading to changes in neurotransmitter levels and neuronal activity . Additionally, this compound can affect the metabolism of other compounds by altering enzyme activity and metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can accumulate in specific compartments or organelles, influencing its localization and activity. The distribution of the compound within tissues can also affect its therapeutic and toxic effects.

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity.

properties

IUPAC Name

1-benzoxepine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O3/c12-11(13)9-5-6-14-10-4-2-1-3-8(10)7-9/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXCMLDLILCXJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923169-40-8
Record name 1-benzoxepine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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